Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside
Overview
Description
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a biochemical reagent . It is a potent compound exhibiting strong inhibitory activity against various drug-resistant pathogens, making it a valuable tool for drug discovery and design .
Synthesis Analysis
The stereocontrolled synthesis of β-mannopyranosides was largely solved by the introduction of the 4,6-O-benzylidene acetal controlled method in the mid-1990s . The main drawback to this method, which has been widely applied in the synthesis of a variety of oligosaccharides, glycoconjugates, and natural products, is the need for careful control in the introduction of the 4,6-O-benzylidene acetal so as to limit the formation of the corresponding over-reaction product .Molecular Structure Analysis
The molecular formula of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is C19H20O5S . The average mass is 360.424 Da and the monoisotopic mass is 360.103149 Da .Physical And Chemical Properties Analysis
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has a density of 1.4±0.1 g/cm^3, a boiling point of 581.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 91.4±3.0 kJ/mol .Scientific Research Applications
Carbohydrate Chemistry
This compound plays a significant role in carbohydrate chemistry. The stereocontrolled synthesis of β-mannopyranosides was largely solved by the introduction of the 4,6-O-benzylidene acetal controlled method in the mid-1990s . This method has been widely applied in the synthesis of a variety of oligosaccharides, glycoconjugates, and natural products .
Synthesis of Oligosaccharides
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is used in the synthesis of oligosaccharides. It is a key intermediate in the formation of complex carbohydrates .
Synthesis of Glycoconjugates
This compound is also used in the synthesis of glycoconjugates. Glycoconjugates are molecules that result from the covalent attachment of a carbohydrate to another molecule, which can be a lipid, protein, or another carbohydrate .
Natural Products Synthesis
It is used in the synthesis of natural products. Natural products are chemical compounds produced by living organisms, and they often have biological activity. This compound is a key intermediate in the synthesis of these products .
Drug Discovery and Design
Phenyl 4,6-O-Benzylidene-b-D-thioglucopyranoside is a potent compound exhibiting strong inhibitory activity against various drug-resistant pathogens, making it a valuable tool for drug discovery and design .
Pharmaceutical Research
This compound is used as an intermediate in pharmaceutical research. It is used in the development of new drugs and therapies .
Regioselective Reductive Openings
The compound is used in regioselective reductive openings of 4,6-O-benzylidene-type acetals using LiAlH4-AlCl3. This is an important method in carbohydrate chemistry .
Preparation of Different Sugars
It is used as a chiral building block and important intermediate in the preparation of different sugars .
properties
IUPAC Name |
(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIQCYVYFGHSI-UPGMHYFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)O[C@@H](O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431331 | |
Record name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |
CAS RN |
87508-17-6 | |
Record name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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